Ethyl 4-methyl-2-[(2-methylphenyl)amino]-1,3-thiazole-5-carboxylate
Description
Ethyl 4-methyl-2-[(2-methylphenyl)amino]-1,3-thiazole-5-carboxylate is a substituted thiazole derivative featuring a methyl group at position 4 of the thiazole ring and a 2-methylphenylamino substituent at position 2. Thiazole derivatives are widely explored in medicinal chemistry for their roles as kinase inhibitors , enzyme activators , and antimicrobial agents .
Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-methyl-2-(2-methylanilino)-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-4-18-13(17)12-10(3)15-14(19-12)16-11-8-6-5-7-9(11)2/h5-8H,4H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXDYMCUBIHPMGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC2=CC=CC=C2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-methyl-2-[(2-methylphenyl)amino]-1,3-thiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure features a thiazole ring, which is known for contributing to various biological activities. The presence of the ethyl carboxylate group enhances its solubility and bioavailability.
1. Antitumor Activity
Recent studies have demonstrated that thiazole derivatives exhibit potent antitumor properties. For instance, compounds with similar thiazole scaffolds have shown significant cytotoxic effects against various cancer cell lines. The SAR analysis indicates that the incorporation of electron-donating groups, such as methyl groups on the phenyl ring, enhances antitumor activity. A notable study reported that thiazole derivatives with IC50 values below 10 µM were effective against human glioblastoma and melanoma cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | U251 (Glioblastoma) | <10 |
| Compound B | WM793 (Melanoma) | <10 |
2. Antimicrobial Activity
Thiazole derivatives have also been evaluated for their antimicrobial properties. This compound has shown promising results against various microbial strains, including Mycobacterium tuberculosis and Plasmodium species. The mechanism of action often involves the inhibition of critical enzymes or disruption of cellular processes in pathogens .
3. Anticonvulsant Activity
Research indicates that thiazoles can exhibit anticonvulsant properties. Compounds structurally related to this compound have been tested in animal models, showing significant protection against seizure-inducing agents. The SAR studies highlight that specific substitutions on the thiazole ring can enhance anticonvulsant efficacy .
Case Study 1: Antitumor Efficacy
A study involving a series of thiazole derivatives demonstrated that modifications at the 4-position of the phenyl ring significantly influenced cytotoxicity. The lead compound displayed an IC50 value comparable to established chemotherapeutics like doxorubicin, suggesting its potential as a therapeutic agent in oncology .
Case Study 2: Antimicrobial Screening
In a screening of over 200 compounds for antileishmanial activity, several thiazoles were identified as hits. This compound was included in these evaluations and exhibited effective growth inhibition against Leishmania species .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogs, their substituents, synthesis methods, and properties:
Impact of Substituents on Properties and Activity
- Position 2 Modifications: Aromatic vs. Aliphatic Groups: Aromatic substituents (e.g., 4-pyridinyl , 4-(trifluoromethyl)phenyl ) enhance π-π stacking interactions, improving binding to kinase domains. Aliphatic groups (e.g., butan-2-ylamino ) may increase solubility but reduce target affinity. Electron-Withdrawing Groups: The trifluoromethyl group in ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate enhances metabolic stability and lipophilicity, critical for CNS-targeting drugs. Amino vs. Amide Groups: The 2-methylphenylamino group in the target compound likely improves hydrogen-bonding capacity compared to acetylated analogs (e.g., ’s ethyl 2-acetamido-4-methylthiazole-5-carboxylate), which are more hydrolytically stable .
Position 4 Modifications :
Research Findings and Trends
- Bioactivity Correlations : Substituents at position 2 critically influence target selectivity. For example, 4-pyridinyl groups enhance kinase inhibition , while bulky aromatic groups improve metabolic stability .
- Synthetic Efficiency : Hantzsch-based methods (yields >60% ) are robust, but coupling reactions (e.g., amidation) often require optimization for scalability.
- Safety Profiles : Compounds like ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate are classified as laboratory chemicals with standardized safety protocols .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
